Cas no 915929-11-2 (3-benzyl-8-2-(2-hydroxyethoxy)ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-benzyl-8-2-(2-hydroxyethoxy)ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
915929-11-2 structure
商品名:3-benzyl-8-2-(2-hydroxyethoxy)ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS番号:915929-11-2
MF:C20H23N5O4
メガワット:397.427724123001
CID:6536129
PubChem ID:16615429

3-benzyl-8-2-(2-hydroxyethoxy)ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-benzyl-8-2-(2-hydroxyethoxy)ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 915929-11-2
    • Z237599352
    • AKOS000728977
    • F3234-0098
    • UPCMLD0ENAT5816422:001
    • 2-benzyl-6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
    • VU0606262-1
    • インチ: 1S/C20H23N5O4/c1-14-12-24-16-17(21-19(24)23(14)8-10-29-11-9-26)22(2)20(28)25(18(16)27)13-15-6-4-3-5-7-15/h3-7,12,26H,8-11,13H2,1-2H3
    • InChIKey: DXAOBNOWMGPWMI-UHFFFAOYSA-N
    • ほほえんだ: O(CCO)CCN1C(C)=CN2C3C(N(CC4C=CC=CC=4)C(N(C)C=3N=C21)=O)=O

計算された属性

  • せいみつぶんしりょう: 397.17500423g/mol
  • どういたいしつりょう: 397.17500423g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 614
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

3-benzyl-8-2-(2-hydroxyethoxy)ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3234-0098-20μmol
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
20μmol
$79.0 2023-07-30
Life Chemicals
F3234-0098-5μmol
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
5μmol
$63.0 2023-07-30
Life Chemicals
F3234-0098-50mg
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
50mg
$160.0 2023-07-30
Life Chemicals
F3234-0098-75mg
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
75mg
$208.0 2023-07-30
Life Chemicals
F3234-0098-5mg
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
5mg
$69.0 2023-07-30
Life Chemicals
F3234-0098-2μmol
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
2μmol
$57.0 2023-07-30
Life Chemicals
F3234-0098-3mg
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
3mg
$63.0 2023-07-30
Life Chemicals
F3234-0098-10mg
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
10mg
$79.0 2023-07-30
Life Chemicals
F3234-0098-40mg
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
40mg
$140.0 2023-07-30
Life Chemicals
F3234-0098-1mg
3-benzyl-8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
915929-11-2 90%+
1mg
$54.0 2023-07-30

3-benzyl-8-2-(2-hydroxyethoxy)ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献

3-benzyl-8-2-(2-hydroxyethoxy)ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報

Compound CAS No. 915929-11-2: 3-Benzyl-8-(2-(2-Hydroxyethoxy)ethyl)-1,7-Dimethyl-1H,2H,3H,4H,8H-Imidazo[1,2-g]Purine-2,4-Dione

The compound with CAS No. 915929-11-2 is a highly specialized organic molecule known as 3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethylimidazo[1,2-g]purine-2,4-dione. This molecule belongs to the class of imidazo purines, which are known for their structural similarity to natural purine nucleotides and their potential applications in drug development. The imidazo[1,2-g]purine core of this compound is a bicyclic structure that provides a scaffold for various functional groups. The presence of the benzyl group at position 3 and the hydroxyethoxy substituent at position 8 introduces additional complexity and functionality to the molecule.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its ability to act as a template for designing new drugs targeting specific biological pathways. For instance, the imidazo[1,2-g]purine framework has been shown to exhibit activity against certain enzymes involved in inflammatory processes. The hydroxyethoxy group at position 8 is particularly interesting as it may enhance the compound's solubility and bioavailability when administered in vivo.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the imidazo purine core through cyclization reactions and subsequent functionalization with the benzyl and hydroxyethoxy groups. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent stereochemical control during these transformations.

From a biological standpoint, this compound has been subjected to extensive in vitro testing to evaluate its pharmacological properties. Results indicate that it exhibits moderate activity against several cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary studies suggest that it may also possess anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines.

In terms of structural analysis, computational chemistry tools have been employed to study the electronic properties and conformational flexibility of this compound. These studies have provided insights into how the molecule interacts with target proteins at the molecular level. The presence of multiple hydrogen bonding sites on the hydroxyethoxy group and the aromaticity of the benzyl moiety are thought to play critical roles in these interactions.

Looking ahead, researchers are exploring ways to further optimize this compound's pharmacokinetic profile by modifying its substituents. For example, introducing additional hydrophilic groups could improve its solubility without compromising its bioactivity. Collaborative efforts between medicinal chemists and biologists are expected to yield new insights into its therapeutic potential in the coming years.

In conclusion, CAS No. 915929-11-2 represents a promising lead compound in drug discovery research. Its unique structure and functional groups make it an attractive candidate for further exploration in various therapeutic areas. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing our understanding of imidazo purines as drug candidates.

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